Comprehensive Physicochemical Profiling and Synthetic Utility of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene
Comprehensive Physicochemical Profiling and Synthetic Utility of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, the strategic design of molecular building blocks dictates the success of downstream applications. 2-(2-(Bromomethyl)-2-methylbutyl)thiophene (CAS: 1489845-07-9) [1] represents a highly specialized, sterically hindered electrophile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profile.
By combining an electron-rich thiophene ring—a proven bioisostere for benzene[2]—with a bulky neopentyl-like alkyl bromide side chain, this compound offers unique structural advantages. The thiophene moiety enhances metabolic stability against CYP450 oxidation[2], while the neopentyl architecture provides immense steric shielding, making it an ideal lipophilic anchor in drug discovery programs targeting complex hydrophobic pockets[3].
Physicochemical and Thermodynamic Profiling
The structural topology of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene consists of a heteroaromatic thiophene core attached to a highly branched aliphatic chain. The quaternary carbon at the C2 position of the butyl chain forces the bromomethyl group into a sterically congested environment, significantly impacting its thermodynamic behavior and reaction kinetics.
Quantitative Data Summary
The following table summarizes the core physicochemical properties essential for analytical tracking and pharmacophore modeling[1],[4].
| Property | Value |
| Chemical Name | 2-(2-(Bromomethyl)-2-methylbutyl)thiophene |
| CAS Registry Number | 1489845-07-9 |
| Molecular Formula | C10H15BrS |
| Molecular Weight | 247.20 g/mol |
| Topological Polar Surface Area (TPSA) | 28.2 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Sulfur atom) |
| Rotatable Bonds | 4 |
| Estimated LogP | ~4.2 (Highly lipophilic) |
Synthetic Methodology & Mechanistic Pathways
The synthesis of this highly branched thiophene derivative requires precise control over carbon-carbon bond formation and functional group interconversion. Standard halogenation techniques often fail or lead to structural isomerization when applied to neopentyl systems.
Mechanistic Rationale
To construct the quaternary carbon center, an enolate alkylation strategy is employed. The critical step is the conversion of the resulting neopentyl-like alcohol to the target bromide. We specifically utilize the Appel Reaction (CBr₄ / PPh₃) rather than traditional reagents like PBr₃ or HBr.
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Causality: Neopentyl alcohols are highly susceptible to Wagner-Meerwein rearrangements under acidic conditions, which would yield unwanted tert-amyl derivatives via methyl migration. The Appel reaction activates the oxygen as a phosphonium intermediate under mild, non-acidic conditions, forcing a direct S_N2 displacement by the bromide ion and preserving the quaternary architecture.
Step-by-Step Synthetic Protocols
Protocol 1: Synthesis of the Intermediate Alcohol
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Enolate Formation: Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C under inert N₂. Add n-Butyllithium (1.1 eq) dropwise to form LDA.
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Alkylation: Add ethyl 2-methylbutanoate (1.0 eq) dropwise. Stir for 45 minutes to ensure complete enolization. Slowly add 2-(chloromethyl)thiophene (1.05 eq). Allow the reaction to warm to room temperature over 4 hours.
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Reduction: Quench the reaction, extract the intermediate ester, and dry over Na₂SO₄. Transfer the ester to a new flask with THF at 0 °C. Carefully add LiAlH₄ (1.5 eq) in portions.
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Workup: Stir for 2 hours at room temperature. Quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the aluminum salts and concentrate the filtrate to yield 2-(2-(hydroxymethyl)-2-methylbutyl)thiophene.
Protocol 2: Appel Bromination to Yield CAS 1489845-07-9
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Activation: Dissolve the intermediate alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.3 eq) in anhydrous dichloromethane (DCM) at 0 °C.
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Halogenation: Add carbon tetrabromide (CBr₄, 1.25 eq) portion-wise. The solution will turn slightly yellow as the active phosphonium species forms.
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Reaction: Stir the mixture at room temperature for 12 hours. The extreme steric hindrance of the neopentyl position dictates a slow S_N2 inversion.
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Purification: Concentrate the mixture and precipitate triphenylphosphine oxide (TPPO) using cold diethyl ether. Filter and purify the filtrate via silica gel chromatography (Hexanes) to isolate the pure target bromide.
Synthetic workflow for 2-(2-(Bromomethyl)-2-methylbutyl)thiophene.
Reactivity Profile: Overcoming Neopentyl Steric Hindrance
In drug development, incorporating bulky lipophilic groups is often necessary to achieve target selectivity[5]. However, utilizing 2-(2-(Bromomethyl)-2-methylbutyl)thiophene as an alkylating agent presents a significant kinetic challenge. The adjacent quaternary carbon severely shields the electrophilic carbon, making standard S_N2 attacks kinetically unfavorable.
Protocol 3: Catalytic S_N2 Alkylation via Finkelstein Catalysis
To successfully utilize this compound in the alkylation of primary amines or thiols (e.g., to synthesize a target API), the activation energy barrier must be lowered.
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Causality: We employ Finkelstein Catalysis . By adding Potassium Iodide (KI) in a polar aprotic solvent (DMF), the bromide is transiently converted to a neopentyl iodide. Iodide is a vastly superior leaving group compared to bromide due to its larger atomic radius and polarizability. This transient intermediate undergoes nucleophilic attack at a dramatically accelerated rate compared to the native bromide.
Self-Validating Procedure:
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Combine the bromide (1.0 eq), target primary amine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), and Potassium Iodide (KI, 0.5 eq) in anhydrous DMF.
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Heat the sealed system to 110–120 °C for 24–48 hours.
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Validation: Monitor via LC-MS. The disappearance of the bromide mass and the transient appearance of the iodide mass (M+47 relative to bromide displacement) validates the catalytic cycle before final product formation.
Application in Drug Discovery & Pharmacophore Modeling
The integration of thiophene rings as bioisosteres for benzene is a cornerstone of modern medicinal chemistry[2]. Thiophenes offer similar spatial geometry to phenyl rings but possess distinct electronic distributions and lower intrinsic clearance rates, often resulting in longer half-lives and reduced toxic metabolite formation[2]. Recent studies, such as the development of NLRP3 inflammasome inhibitors, have demonstrated that thiophene bioisosteres can maintain or enhance potency while significantly improving chemical stability[3].
When combined with the neopentyl-like side chain of CAS 1489845-07-9, the resulting pharmacophore acts as an exceptional lipophilic anchor. It is highly resistant to metabolic degradation (due to both the thiophene core and the sterically shielded aliphatic chain) and is ideal for engaging deep hydrophobic pockets in GPCRs or kinase domains.
Reactivity and pharmacological integration of the thiophene building block.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured 2-(2-(Bromomethyl)-2-methylbutyl)thiophene, rigorous analytical QC is required.
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¹H NMR (400 MHz, CDCl₃): Expect characteristic thiophene aromatic protons as multiplets between δ 6.80–7.20 ppm (3H). The isolated neopentyl -CH₂Br protons will appear as a distinct singlet around δ 3.30–3.40 ppm (2H), confirming the absence of adjacent coupling protons. The aliphatic methyl and ethyl groups will present as a singlet (~δ 1.0 ppm, 3H) and a characteristic triplet/quartet pattern, respectively.
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HPLC-MS: Due to the lack of easily ionizable basic/acidic groups, standard ESI (Electrospray Ionization) may yield weak signals. APCI (Atmospheric Pressure Chemical Ionization) in positive mode is recommended. The isotopic signature of Bromine (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br) will clearly manifest in the mass spectrum at m/z ~246 and 248.
References
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CAS#:1489845-07-9 | 2-(2-(Bromomethyl)-2-methylbutyl)thiophene Source: Chemsrc Chemical Database URL:[Link][1]
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Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas Source: ACS Omega - ACS Publications URL:[Link][3]
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Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link][5]
Sources
- 1. CAS#:1489845-07-9 | 2-(2-(Bromomethyl)-2-methylbutyl)thiophene | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-[2-(bromomethyl)-2-methylbutyl]thiophene | 1489845-07-9 [sigmaaldrich.com]
- 5. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
